Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate
Description
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 3, a methyl group at position 1, and a methyl ester at position 3. The trifluoromethoxy group is a strong electron-withdrawing moiety that enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research . Its synthesis typically involves Ullmann-type coupling or nucleophilic substitution reactions, as inferred from analogous pyrazole derivatization methods .
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3 |
InChI Key |
VMWCWGJKTUVMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . The lithiation process is often carried out in a flow reactor to ensure precise control over reaction conditions and avoid precipitation .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the lithiation process and optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors is advantageous for large-scale production due to their ability to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Core
Trifluoromethoxy vs. Trifluoromethyl
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ():
Replacing the trifluoromethoxy group with trifluoromethyl (-CF₃) increases electron-withdrawing effects but reduces hydrolytic stability. The carboxylic acid group enhances hydrogen-bonding capacity, making it more polar than the methyl ester analog. This compound is often used as an intermediate for further functionalization .
Trifluoromethoxy vs. Methoxy
- Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate ():
The methoxy (-OCH₃) group is less electron-withdrawing and less lipophilic than trifluoromethoxy. This substitution reduces metabolic resistance but improves water solubility. The ethyl ester group may slow esterase-mediated hydrolysis compared to the methyl ester .
Trifluoromethoxy vs. Boronate Ester
Positional Isomerism and Heterocyclic Modifications
Indazole vs. Pyrazole Core
- Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (): Replacing pyrazole with indazole introduces an additional fused benzene ring, increasing aromaticity and planarity.
Substituent Position
- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (): The benzyl group at position 1 adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration. The 4-fluorophenyl group at position 3 provides moderate electron-withdrawing effects, though less pronounced than trifluoromethoxy .
Functional Group Variations
Ester vs. Sulfonyl Groups
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate ():
The sulfonyl (-SO₂) group increases polarity and hydrogen-bond acceptor capacity, making it suitable for targeting polar enzyme active sites. However, this reduces membrane permeability compared to trifluoromethoxy-substituted analogs .
Ester Chain Length
Fluorination Patterns
Tetrafluoroalkyl vs. Trifluoroethyl Substituents
- Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate ():
The tetrafluoropropyl group introduces greater fluorination, enhancing metabolic stability and lipophilicity. However, increased steric bulk may reduce binding efficiency in some targets . - Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate ():
The trifluoroethyl group balances fluorination and steric effects, offering intermediate lipophilicity and stability compared to tetrafluoropropyl and trifluoromethoxy analogs .
Key Data Table: Structural and Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
